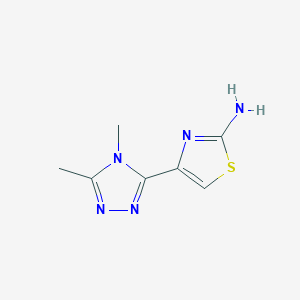![molecular formula C14H13N5O3S B13565207 2-Amino-8-{[2-(4-Methoxyphenyl)-2-Oxoethyl]sulfanyl}-1,9-Dihydro-6h-Purin-6-One](/img/structure/B13565207.png)
2-Amino-8-{[2-(4-Methoxyphenyl)-2-Oxoethyl]sulfanyl}-1,9-Dihydro-6h-Purin-6-One
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-amino-6-hydroxy-7h-purin-8-yl)sulfanyl]-1-(4-methoxyphenyl)ethan-1-one is a complex organic compound with a molecular formula of C14H13N5O3S and a molecular weight of 331.35 g/mol . This compound features a purine derivative structure, which is a class of nitrogen-containing heterocycles widely distributed in nature . The presence of both purine and phenyl groups in its structure suggests potential biological and chemical significance.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-amino-6-hydroxy-7h-purin-8-yl)sulfanyl]-1-(4-methoxyphenyl)ethan-1-one involves multiple steps, typically starting with the preparation of the purine derivative. The purine core can be synthesized through various methods, including the condensation of appropriate amines and aldehydes under controlled conditions Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications .
化学反応の分析
Types of Reactions
2-[(2-amino-6-hydroxy-7h-purin-8-yl)sulfanyl]-1-(4-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Catalysts: Potassium carbonate (K2CO3), palladium on carbon (Pd/C)
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-[(2-amino-6-hydroxy-7h-purin-8-yl)sulfanyl]-1-(4-methoxyphenyl)ethan-1-one has diverse applications in scientific research:
作用機序
The mechanism of action of 2-[(2-amino-6-hydroxy-7h-purin-8-yl)sulfanyl]-1-(4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The purine moiety allows it to interact with enzymes and receptors involved in nucleic acid metabolism and signaling pathways . The sulfanyl group may enhance its binding affinity and specificity, leading to potential inhibitory or modulatory effects on target proteins .
類似化合物との比較
Similar Compounds
2-Amino-6-hydroxyaminopurine: Shares the purine core but lacks the sulfanyl and methoxyphenyl groups.
6-Methoxyflavanone: Contains a methoxyphenyl group but differs in the core structure.
2-[(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate: Similar purine structure but different substituents.
Uniqueness
The uniqueness of 2-[(2-amino-6-hydroxy-7h-purin-8-yl)sulfanyl]-1-(4-methoxyphenyl)ethan-1-one lies in its combination of the purine core with the sulfanyl and methoxyphenyl groups, which may confer distinct chemical and biological properties . This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
特性
分子式 |
C14H13N5O3S |
|---|---|
分子量 |
331.35 g/mol |
IUPAC名 |
2-amino-8-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C14H13N5O3S/c1-22-8-4-2-7(3-5-8)9(20)6-23-14-16-10-11(18-14)17-13(15)19-12(10)21/h2-5H,6H2,1H3,(H4,15,16,17,18,19,21) |
InChIキー |
SQNJCPSJSYBCFC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC3=C(N2)C(=O)NC(=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[(Tert-butoxy)carbonyl]-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid](/img/structure/B13565155.png)
![6-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-3-carboxylic acid](/img/structure/B13565157.png)


![4-(hydroxymethyl)-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B13565167.png)

![rac-N-[(1R,2S)-2-(fluoromethyl)cyclopropyl]benzamide](/img/structure/B13565198.png)

